The Chemical Properties, Molecular Structure, and Synthetic Utility of Fmoc-Lys-OH: A Technical Whitepaper
The Chemical Properties, Molecular Structure, and Synthetic Utility of Fmoc-Lys-OH: A Technical Whitepaper
Executive Summary
In the landscape of modern solid-phase peptide synthesis (SPPS) and bioconjugation, N-α-Fmoc-L-lysine (Fmoc-Lys-OH) serves as a critical biochemical scaffold. Unlike standard lysine building blocks that feature dual protection (e.g., Fmoc-Lys(Boc)-OH), Fmoc-Lys-OH possesses an orthogonally protected α-amine and an unprotected ε-amine [1]. This unique structural characteristic makes it the premier starting material for synthesizing custom, site-specifically modified lysine derivatives—such as lipidated, fluorophore-conjugated, or orthogonally protected building blocks—prior to their incorporation into complex peptide sequences[2].
This whitepaper provides an in-depth analysis of the chemical properties, mechanistic causality, and validated experimental protocols associated with Fmoc-Lys-OH, designed for researchers and drug development professionals.
Molecular Structure and Chemical Properties
Fmoc-Lys-OH (Molecular Formula: C₂₁H₂₄N₂O₄) consists of an L-lysine backbone where the α-amino group is masked by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group[1]. The ε-amino group remains free, rendering it highly nucleophilic and ready for regioselective derivatization[1]. To prevent premature oxidation or self-condensation during storage, it is frequently supplied as a hydrochloride salt[3].
Quantitative Chemical Profile
The following table summarizes the core physicochemical properties of Fmoc-Lys-OH to guide solvent selection and storage protocols:
| Property | Value |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-L-lysine |
| CAS Number | 105047-45-8 (Free base)[1], 139262-23-0 (HCl salt)[3] |
| Molecular Formula | C₂₁H₂₄N₂O₄[1] |
| Molecular Weight | 368.43 g/mol (Free base)[1], 404.89 g/mol (HCl salt)[3] |
| Appearance | White to slight yellow/beige crystalline powder[1] |
| Solubility | Soluble in DMSO, DCM, DMF, THF; Insoluble in H₂O, EtOH[4] |
| Storage Temperature | -20°C (Long-term stability)[4] or 2–8°C for short-term handling[1] |
Mechanistic Causality: The Strategic Role of Fmoc-Lys-OH
The fundamental rule of complex peptide engineering is orthogonal protection . Attempting to modify a lysine side-chain after a peptide is fully synthesized often leads to off-target reactions, especially if the sequence contains multiple lysines or other nucleophilic residues (e.g., Cys, Ser, Thr).
Fmoc-Lys-OH circumvents this by allowing researchers to perform pre-synthetic modification . By reacting the free ε-amine of Fmoc-Lys-OH with an electrophilic modifier in solution, chemists can purify the resulting custom building block (e.g., Fmoc-Lys(Lipid)-OH or Fmoc-Lys(Dde)-OH) to absolute homogeneity before introducing it into the automated peptide synthesizer[5].
Causality in Drug Development: This pre-modification strategy is the backbone of synthesizing GLP-1 receptor agonists like Liraglutide and Semaglutide. In these therapeutics, a specific lysine residue is conjugated to a fatty diacid (e.g., palmitic or stearic acid) via a glutamic acid spacer to promote albumin binding and extend the drug's half-life[6]. Fmoc-Lys-OH provides the exact regiochemical control required to synthesize these complex lipid-amino acid conjugates at scale[6]. Similarly, it is utilized to synthesize glycated peptides (e.g., fructose-modified lysine) for biomarker research in type 2 diabetes[7].
Logical Workflow: Derivatization to SPPS Integration
The following diagram illustrates the logical progression from the raw Fmoc-Lys-OH scaffold to a site-specifically modified therapeutic peptide.
Workflow of regioselective ε-amine derivatization of Fmoc-Lys-OH for peptide synthesis.
Experimental Protocol: Selective ε-Amine Derivatization
The following is a self-validating, step-by-step methodology for the regioselective modification of the Fmoc-Lys-OH ε-amine, adapted from established protocols for synthesizing photocaged and custom-protected lysine derivatives (e.g., Fmoc-Lys(DMNB)-OH)[2].
Materials Required
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Substrate: N-α-Fmoc-L-lysine (10 mmol)[2]
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Modifier: Electrophilic modifying agent (e.g., activated ester, chloroformate, or DMNB derivative) (9 mmol)[2]
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Base: N,N-Diisopropylethylamine (DIEA) (20 mmol)[2]
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Solvents: Anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate (EtOAc)[2]
Step-by-Step Methodology & Causality
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Substrate Preparation: Dissolve Fmoc-Lys-OH (10 mmol) in 50 mL of anhydrous THF[2].
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Causality: THF provides excellent solubility for the zwitterionic/salt form of the amino acid. Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the incoming electrophilic modifying agent.
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Activation and Base Addition: Dissolve the modifying agent (9 mmol) in a 50 mL mixture of THF/CH₂Cl₂ (4/1, v/v) and add DIEA (20 mmol)[2]. Transfer this solution dropwise to the Fmoc-Lys-OH mixture.
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Causality: DCM enhances the solubility of highly hydrophobic modifiers (like lipids or bulky photolabile groups). DIEA acts as a sterically hindered, non-nucleophilic base. It deprotonates the ε-ammonium salt to generate a highly reactive free amine, without acting as a competing nucleophile against the modifier.
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-
Regioselective Coupling: Stir the reaction mixture continuously at room temperature (r.t.) for 6 to 12 hours[2].
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Causality: Because the α-amine is shielded by the bulky Fmoc group, the modifier exclusively attacks the exposed ε-amine. The slight stoichiometric excess of Fmoc-Lys-OH (10 mmol vs 9 mmol modifier) ensures complete consumption of the expensive modifying agent.
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Solvent Evaporation and Partitioning: Evaporate the volatile solvents (THF/DCM) under reduced pressure. Extract the resulting oily residue using EtOAc and H₂O[2].
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Causality: EtOAc selectively partitions the newly formed, hydrophobic Fmoc-Lys(Mod)-OH into the organic layer. Conversely, water-soluble byproducts, unreacted free lysine salts, and DIEA hydrochloride are washed away into the aqueous phase.
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Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2]. Purify the crude product via flash chromatography (typically yielding >85% of the pure modified building block)[2].
Once purified, this custom building block can be directly loaded into an automated peptide synthesizer using standard HATU/DIEA or DIC/HOBt coupling protocols[2].
References
- Source: sigmaaldrich.
- Fmoc-Lys-OH = 98.
- Source: apexbt.
- Fmoc-Lys(dde)
- Source: rsc.
- Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl)
- Source: googleapis.
Sources
- 1. Fmoc-Lys-OH Novabiochem 105047-45-8 [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. Fmoc-Lys-OH 塩酸塩 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. apexbt.com [apexbt.com]
- 5. Fmoc-Lys(dde)-OH | Derivatives for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
